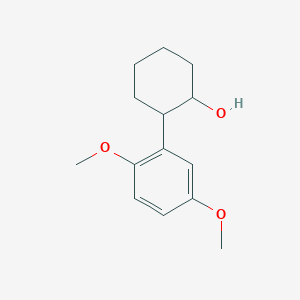
2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H20O3. It is characterized by a cyclohexane ring substituted with a 2,5-dimethoxyphenyl group and a hydroxyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Reduction: Sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.
Major Products
The major products formed from these reactions include:
Oxidation: 2-(2,5-Dimethoxyphenyl)cyclohexanone.
Reduction: 2-(2,5-Dimethoxyphenyl)cyclohexane.
Substitution: 2-(2,5-Dimethoxyphenyl)cyclohexyl chloride or bromide.
科学的研究の応用
2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The dimethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity.
類似化合物との比較
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)cyclohexan-1-ol
- 2-(3,5-Dimethoxyphenyl)cyclohexan-1-ol
- 2-(2,5-Dimethoxyphenyl)cyclohexanone
Uniqueness
2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity
生物活性
2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological systems, particularly in the context of neurotransmitter modulation.
- Molecular Formula : C13H18O3
- CAS Number : 500554-45-0
- Molecular Weight : 222.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in various neurological processes, and compounds that modulate its activity can have significant effects on mood and cognition.
Binding Affinity
Research indicates that compounds structurally related to this compound exhibit varying affinities for the 5-HT2A receptor. For example, a related compound showed a Ki value of 6.0 nM at this receptor, suggesting a strong interaction that could be leveraged for therapeutic applications .
Neuropharmacological Effects
Studies have demonstrated that derivatives of this compound can exhibit:
- Psychoactive Effects : Similar compounds have been noted for their hallucinogenic properties due to their action on serotonin receptors.
- Antidepressant Activity : By modulating serotonin pathways, these compounds may provide therapeutic benefits in treating depression and anxiety disorders.
Anticancer Potential
Emerging research has indicated that certain analogs of this compound possess anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells .
Case Studies
- Study on Neurotransmitter Binding :
- Anticancer Activity Evaluation :
Data Table: Biological Activity Overview
特性
IUPAC Name |
2-(2,5-dimethoxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-16-10-7-8-14(17-2)12(9-10)11-5-3-4-6-13(11)15/h7-9,11,13,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBLFABLABBHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














